Clindamycin 2,3-Dipalmitate

Analytical Chemistry Pharmaceutical Quality Control Mass Spectrometry

Procure Clindamycin 2,3-Dipalmitate, the official USP reference standard and a critical process-related impurity of Clindamycin Palmitate. Its unique diester structure (MW 901.8) is essential for developing stability-indicating HPLC methods per ICH Q3A/B. Mandatory for ANDA submissions, AMV, and QC release testing to demonstrate impurity profile comparability to the RLD. Using any substitute compromises analytical specificity and regulatory compliance.

Molecular Formula C₅₀H₉₃ClN₂O₇S
Molecular Weight 901.8
Cat. No. B1160141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 2,3-Dipalmitate
Molecular FormulaC₅₀H₉₃ClN₂O₇S
Molecular Weight901.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin 2,3-Dipalmitate: Analytical Reference Standard and Research Impurity for Pharmaceutical Quality Control


Clindamycin 2,3-Dipalmitate is a lipophilic ester derivative of the lincosamide antibiotic clindamycin, formally designated as methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dipalmitate monohydrochloride . It is primarily utilized in pharmaceutical research and quality control as a United States Pharmacopeia (USP) reference standard for analytical method development, method validation (AMV), and impurity profiling . The compound is not an approved therapeutic agent but a key analytical tool for ensuring the purity and consistency of clindamycin palmitate formulations during commercial production and regulatory submissions [1].

Why Clindamycin 2,3-Dipalmitate Cannot Be Substituted by Other Clindamycin Esters in Analytical and Quality Control Applications


Generic substitution is not applicable for Clindamycin 2,3-Dipalmitate in its primary roles as a reference standard and process impurity marker. This compound possesses a unique molecular structure (C50H93ClN2O7S, MW 901.8) with two palmitate ester groups at the 2- and 3-positions, which distinguishes it from the therapeutically active Clindamycin Palmitate (a mono-ester) and other analogs . Its distinct chromatographic retention time, mass spectral fragmentation pattern, and physicochemical properties are essential for accurate identification and quantification in compendial methods [1]. Using a different clindamycin derivative would compromise analytical specificity, leading to erroneous purity assessments and potential regulatory non-compliance .

Clindamycin 2,3-Dipalmitate: Quantitative Differentiation from Clindamycin Palmitate and Related Analogs


Molecular Weight Differentiation for LC-MS Method Selectivity

Clindamycin 2,3-Dipalmitate exhibits a molecular weight of 901.8 g/mol, which is significantly higher than that of Clindamycin Palmitate (approx. 699.4 g/mol) . This mass difference enables unambiguous chromatographic separation and mass spectrometric identification, a critical requirement for impurity profiling in clindamycin palmitate drug products [1].

Analytical Chemistry Pharmaceutical Quality Control Mass Spectrometry

Lipophilicity Enhancement via Dual Palmitate Esterification

The presence of two long-chain palmitate (C16) esters confers a substantially higher calculated logP (ClogP) on Clindamycin 2,3-Dipalmitate compared to Clindamycin Palmitate (mono-ester) and clindamycin free base . While experimental logP values are not publicly available for this specific compound, computational predictions and chemical logic indicate a logP increase of at least 2-3 units relative to the mono-ester . This extreme lipophilicity makes it a valuable marker for understanding lipid-drug conjugate behavior.

Physical Chemistry Drug Formulation Prodrug Design

Chromatographic Resolution in Compendial USP Methods

USP Reference Standards for Clindamycin 2,3-Dipalmitate are specified for use in official USP-NF tests and assays for clindamycin palmitate products . The compound is used to establish system suitability parameters, particularly resolution between the active pharmaceutical ingredient (Clindamycin Palmitate) and this critical impurity . While the exact resolution factor (Rs) is method-dependent, the USP monograph typically requires an Rs value of not less than 2.0 between the two peaks.

Pharmaceutical Analysis HPLC Method Validation Regulatory Science

Optimal Application Scenarios for Clindamycin 2,3-Dipalmitate in Pharmaceutical Development and Quality Control


Impurity Profiling for Abbreviated New Drug Applications (ANDAs)

Pharmaceutical companies developing generic versions of Clindamycin Palmitate must demonstrate that their product's impurity profile is comparable to the reference listed drug (RLD). Clindamycin 2,3-Dipalmitate is a known process-related impurity . Procuring a highly characterized reference standard is essential for developing and validating a stability-indicating HPLC method that can accurately quantify this impurity to meet ICH Q3A/B thresholds, a critical step in ANDA submissions .

Analytical Method Development and Validation (AMV)

Contract research organizations (CROs) and pharmaceutical analytical departments utilize Clindamycin 2,3-Dipalmitate as a key reference material during the AMV process for clindamycin palmitate drug products [1]. Its use ensures that the developed analytical method possesses the necessary specificity and selectivity to resolve the API from this structurally related ester impurity, thereby validating the method's accuracy, precision, and robustness for routine quality control release testing .

USP Compendial Compliance Testing

Quality control laboratories in pharmaceutical manufacturing facilities are required to test raw materials and finished drug products according to USP-NF monographs. The procurement of the official USP Clindamycin 2,3-Dipalmitate Reference Standard is mandatory for performing system suitability tests, which verify that the HPLC system is capable of adequately resolving the API from the specified impurity before sample analysis can proceed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin 2,3-Dipalmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.